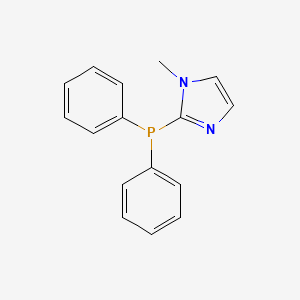
2-(diphenylphosphino)-1-methyl-1H-imidazole
Vue d'ensemble
Description
2-(Diphenylphosphino)-1-methyl-1H-imidazole is an organophosphorus compound that features a phosphine group attached to an imidazole ring. This compound is of significant interest in coordination chemistry and catalysis due to its unique structural properties and ability to act as a ligand in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diphenylphosphino)-1-methyl-1H-imidazole typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with diphenylphosphine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphino)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogenated imidazoles and bases like sodium hydride or potassium tert-butoxide are typical reagents.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2-(Diphenylphosphino)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydroformylation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, where it can form complexes with biologically relevant metals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its ability to form stable complexes with metals is advantageous.
Mécanisme D'action
The mechanism by which 2-(diphenylphosphino)-1-methyl-1H-imidazole exerts its effects is primarily through its role as a ligand. The phosphine group coordinates to metal centers, stabilizing the metal and facilitating various catalytic processes. The imidazole ring can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a different backbone structure.
Bis[(2-diphenylphosphino)phenyl] ether:
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: A related compound with a xanthene backbone.
Uniqueness: 2-(Diphenylphosphino)-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which provides additional coordination sites and electronic properties compared to other diphosphine ligands. This makes it particularly versatile in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic and coordination chemistry applications.
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUDUREHZVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394159 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150404-18-5 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(diphenylphosphanyl)-1-methyl-1H-imidazole interesting as a ligand in ruthenium complexes?
A1: 2-(Diphenylphosphanyl)-1-methyl-1H-imidazole (abbreviated as PPh2MeIm or PN in the research) exhibits hemilabile behavior when coordinated to ruthenium. [] This means it can bind to the metal center through both the phosphorus and nitrogen atoms (κ2-P,N coordination mode), or just through the phosphorus atom (κ1-P coordination mode). This flexibility allows for the formation of diverse ruthenium complexes with varying structures and potentially different reactivities. The research demonstrates this hemilability through the formation of both mononuclear and dinuclear ruthenium complexes with different coordination modes of PPh2MeIm.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


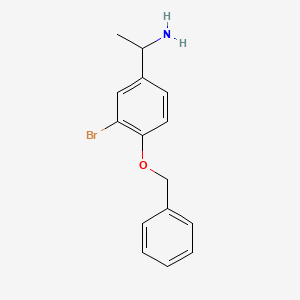
![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
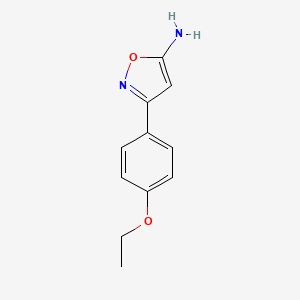


![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
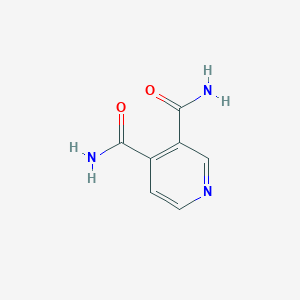
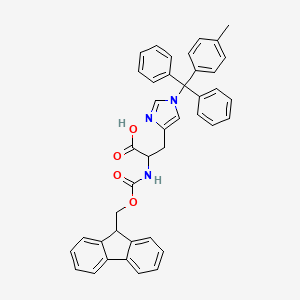



![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)


